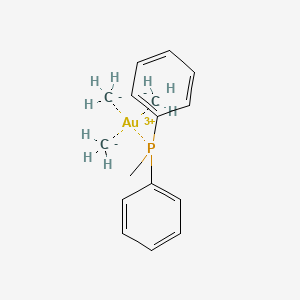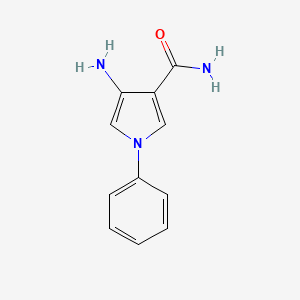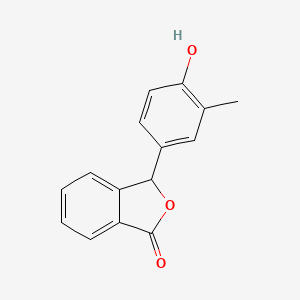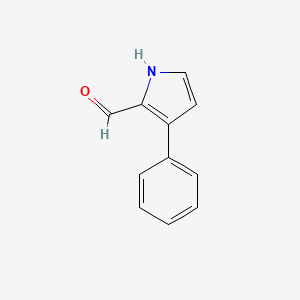
Trimethyl(methyldiphenylphosphine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(methyldiphenylphosphine)gold is an organometallic compound with the chemical formula C16H22AuP It is a gold complex where the gold atom is coordinated to a trimethylphosphine ligand and a methyldiphenylphosphine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(methyldiphenylphosphine)gold typically involves the reaction of gold precursors with phosphine ligands. One common method is the reaction of gold(I) chloride (AuCl) with trimethylphosphine and methyldiphenylphosphine in an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(methyldiphenylphosphine)gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to gold(0) or gold(I) states.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.
Major Products Formed
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold-phosphine complexes with different ligands.
Applications De Recherche Scientifique
Trimethyl(methyldiphenylphosphine)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent for diseases such as rheumatoid arthritis and certain cancers.
Mécanisme D'action
The mechanism of action of trimethyl(methyldiphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. The gold atom can coordinate with various functional groups, altering the electronic properties of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or enhance catalytic activity in chemical reactions. The phosphine ligands play a crucial role in stabilizing the gold center and facilitating these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphinegold: Similar in structure but lacks the methyldiphenylphosphine ligand.
Methyldiphenylphosphinegold: Contains only the methyldiphenylphosphine ligand.
Triphenylphosphinegold: Contains triphenylphosphine ligands instead of trimethylphosphine and methyldiphenylphosphine.
Uniqueness
Trimethyl(methyldiphenylphosphine)gold is unique due to its combination of trimethylphosphine and methyldiphenylphosphine ligands, which provide distinct electronic and steric properties. This combination enhances its stability and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H22AuP |
|---|---|
Poids moléculaire |
442.29 g/mol |
Nom IUPAC |
carbanide;gold(3+);methyl(diphenyl)phosphane |
InChI |
InChI=1S/C13H13P.3CH3.Au/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3;/q;3*-1;+3 |
Clé InChI |
CAWWATNUPMLPDK-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].CP(C1=CC=CC=C1)C2=CC=CC=C2.[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)

![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)









![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)

